Tert-butyl 3-(3-amino-4-methoxyphenyl)propanoate
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Overview
Description
Tert-butyl 3-(3-amino-4-methoxyphenyl)propanoate: is an organic compound that features a tert-butyl ester group attached to a propanoate backbone, which is further substituted with an amino and a methoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3-amino-4-methoxyphenyl)propanoate typically involves the esterification of 3-(3-amino-4-methoxyphenyl)propanoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the amino group, converting it to an amine or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 3-(3-amino-4-methoxyphenyl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of amino and methoxy substitutions on the biological activity of phenylpropanoates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-amino-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups on the phenyl ring can influence the binding affinity and specificity of the compound, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Tert-butyl 3-(4-methoxyphenyl)propanoate: Lacks the amino group, which can significantly alter its reactivity and biological activity.
Tert-butyl 3-(3-amino-4-hydroxyphenyl)propanoate:
Tert-butyl 3-(3-amino-4-chlorophenyl)propanoate: Substitutes the methoxy group with a chlorine atom, leading to different reactivity and biological effects.
Uniqueness: Tert-butyl 3-(3-amino-4-methoxyphenyl)propanoate is unique due to the presence of both amino and methoxy groups on the phenyl ring, which can provide a balance of electronic and steric effects, making it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl 3-(3-amino-4-methoxyphenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-14(2,3)18-13(16)8-6-10-5-7-12(17-4)11(15)9-10/h5,7,9H,6,8,15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXBLBQNJNFQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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